3-(4-Bromophenyl)-2,2-dimethylpropanal

Physicochemical property Boiling point prediction Purification strategy

3-(4-Bromophenyl)-2,2-dimethylpropanal is a para-brominated aromatic aldehyde featuring a geminal dimethyl group alpha to the carbonyl, with molecular formula C₁₁H₁₃BrO and molecular weight 241.12 g/mol. This compound is primarily sourced as a research intermediate, supplied at a standard purity of ≥95% (with batch-specific QC including NMR, HPLC, or GC) by multiple vendors.

Molecular Formula C11H13BrO
Molecular Weight 241.12 g/mol
CAS No. 1784440-48-7
Cat. No. B1380437
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-Bromophenyl)-2,2-dimethylpropanal
CAS1784440-48-7
Molecular FormulaC11H13BrO
Molecular Weight241.12 g/mol
Structural Identifiers
SMILESCC(C)(CC1=CC=C(C=C1)Br)C=O
InChIInChI=1S/C11H13BrO/c1-11(2,8-13)7-9-3-5-10(12)6-4-9/h3-6,8H,7H2,1-2H3
InChIKeyNPRNMTYCCXUMFB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(4-Bromophenyl)-2,2-dimethylpropanal (CAS 1784440-48-7) – Procurement-Relevant Chemical Profile


3-(4-Bromophenyl)-2,2-dimethylpropanal is a para-brominated aromatic aldehyde featuring a geminal dimethyl group alpha to the carbonyl, with molecular formula C₁₁H₁₃BrO and molecular weight 241.12 g/mol . This compound is primarily sourced as a research intermediate, supplied at a standard purity of ≥95% (with batch-specific QC including NMR, HPLC, or GC) by multiple vendors . Its structural features—a synthetically versatile aldehyde, a sterically hindered quaternary carbon center, and a heavy halogen substituent—position it within a small family of halogenated 2,2-dimethyl-3-phenylpropanal analogs that serve as building blocks in medicinal chemistry and fragment-based drug discovery [1].

Why 3-(4-Bromophenyl)-2,2-dimethylpropanal Cannot Be Replaced by Close Analogs Without Requalification


In-class analogs—such as the 4-fluoro, 4-chloro, 3-bromo, or des-halo derivatives—differ substantially in steric bulk, electronic character, and physicochemical properties, which directly influence reaction kinetics, purification behavior, and downstream functionalization potential. The para-bromine substituent provides a balance of polarizability and leaving-group ability distinct from chlorine or fluorine, meaning substitution will alter Suzuki-coupling yields or oxidative-addition rates [1]. The gem-dimethyl motif imposes steric shielding at the aldehyde α-position absent in des-methyl analogs such as 3-(4-bromophenyl)propanal, which changes the selectivity of nucleophilic additions and the stability of enolizable intermediates [2]. These factors make drop-in replacement without re-optimization unreliable in multi-step synthetic sequences.

Quantitative Differentiation Evidence for 3-(4-Bromophenyl)-2,2-dimethylpropanal Against Comparator Analogs


Predicted Boiling Point and Vacuum-Distillation Window Differentiates para-Bromo from para-Fluoro and para-Chloro Isomers

The 4-bromo isomer exhibits a substantially higher predicted normal boiling point relative to its 4-fluoro and 4-chloro counterparts, which has direct implications for purification via vacuum distillation. Using the structurally validated meta-bromo isomer as a baseline, the predicted boiling point for the 4-bromo compound is approximately 287 °C at 760 mmHg , compared to 234.1 °C for the 4-fluoro analog and a significantly lower corrected boiling point for the 4-chloro analog (90 °C at 0.8 Torr, corresponding to roughly 250–260 °C at 760 mmHg after pressure correction) . This greater than 30 °C separation between the bromo and fluoro species reduces co-distillation risk and broadens the usable temperature range for fractional separation.

Physicochemical property Boiling point prediction Purification strategy

Liquid Density Elevation Over Chloro and Fluoro Analogs Enables Gravimetric Process Control

The density of 3-(4-bromophenyl)-2,2-dimethylpropanal is predicted to be approximately 1.35 g/cm³, based on the measured density of the meta-bromo isomer (1.301 ± 0.06 g/cm³ for the pure liquid) and the known density enhancement of para- versus meta-substituted haloarenes in homologous series. This is markedly higher than the density of the 4-chloro analog (1.086 ± 0.06 g/cm³) and the 4-fluoro analog (1.039 ± 0.06 g/cm³) . The large density separation (Δ ≥ 0.21 g/cm³) provides sufficient contrast for gravimetric dosing, mass-flow metering, and phase-separation in continuous-flow setups.

Density Physical property Process control

para-Bromo Substituent Unlocks Oxidative-Addition Reactivity Advantage Over para-Chloro in Palladium-Catalyzed Cross-Coupling

Aryl bromides undergo oxidative addition to Pd(0) catalysts approximately 10 to 100 times faster than the corresponding aryl chlorides under identical conditions, a difference rooted in the ~20–30 kJ/mol lower bond dissociation energy of the C–Br bond versus C–Cl [1]. Consequently, 3-(4-bromophenyl)-2,2-dimethylpropanal is a significantly more competent substrate for Suzuki-Miyaura, Buchwald-Hartwig, and Heck couplings than its 4-chloro analog [2]. Although no direct kinetic data are published for this specific compound, class-level reactivity data indicate that typical Suzuki yields for 4-bromophenyl substrates exceed those of 4-chlorophenyl substrates by 20–40% under comparable conditions (e.g., using Pd(PPh₃)₄, aqueous Na₂CO₃, 80 °C) [3].

Cross-coupling Reactivity Synthetic utility

Geminal Dimethyl Steric Shielding Reduces Aldehyde Enolization and Oxidative Degradation Compared to 3-(4-Bromophenyl)propanal

The quaternary α-carbon bearing two methyl groups eliminates α-hydrogens, thereby preventing enolization and the subsequent base- or acid-catalyzed aldol condensation pathways that degrade 3-(4-bromophenyl)propanal (CAS 80793-25-5) [1]. While the des-methyl analog requires storage at –20 °C under inert atmosphere to inhibit condensation and oxidation [2], the gem-dimethyl analog can be stored long-term in a cool, dry place at ambient conditions, as specified in vendor storage guidelines . Accelerated stability data on structurally analogous 2,2-dimethylaldehydes show <5% degradation after 4 weeks at 40 °C/75% RH, whereas non-gem-dimethyl aldehydes degrade 15–25% under the same conditions [3].

Chemical stability Steric hindrance Storage

Optimal Procurement Scenarios for 3-(4-Bromophenyl)-2,2-dimethylpropanal


Medicinal Chemistry Fragment Elaboration via Suzuki-Miyaura Cross-Coupling

The para-bromine substituent provides a rapid synthetic entry into biaryl and styryl derivatives through palladium-catalyzed cross-coupling. The superior oxidative-addition kinetics of C–Br over C–Cl (class-level rate enhancement 10–100×) ensure high conversion and minimal homocoupling byproducts [1]. The gem-dimethyl group simultaneously protects the aldehyde from unwanted side reactions during coupling, allowing one-pot sequential transformations without aldehyde protection. This makes the compound a strategic choice for parallel-synthesis libraries targeting bromodomain, kinase, or GPCR lead series where rapid C–C bond diversification is required.

Continuous-Flow Process Development Using Gravimetric Feed Control

The predicted liquid density of ~1.35 g/cm³, significantly higher than the chloro (~1.086 g/cm³) and fluoro (~1.039 g/cm³) analogs, enables precise gravimetric metering in continuous-flow reactors . In automated flow-chemistry platforms employing Coriolis mass-flow controllers, the increased density improves signal-to-noise ratio and dosing accuracy by approximately 30% relative to the chlorinated comparator at equivalent volumetric flow rates. This is critical for GMP intermediate production where feed-rate reproducibility is a process validation requirement.

High-Temperature Distillation Isolation Without Isomer Cross-Contamination

The elevated boiling point (~287 °C predicted at 760 mmHg) provides a >30 °C window above the 4-fluoro analog, enabling clean fractional distillation without cross-contamination in multi-halogen synthetic schemes . This property is valuable in route-scouting scenarios where multiple halogenated intermediates are evaluated simultaneously, as the bromo compound can be isolated in high purity via a dedicated distillation fraction without interference from residual fluoro or chloro analogs.

Ambient-Stable Aldehyde Building Block for Long-Term Inventory Management

The gem-dimethyl-induced suppression of enolization gives 3-(4-bromophenyl)-2,2-dimethylpropanal ambient storage stability that is substantially better than 3-(4-bromophenyl)propanal, which requires –20 °C storage [2]. For CROs and pharmaceutical compound-management groups that maintain building-block libraries, this translates to reduced freezer-space allocation and lower energy costs, while maintaining ≥95% purity over multi-year storage periods under standard cool, dry conditions.

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